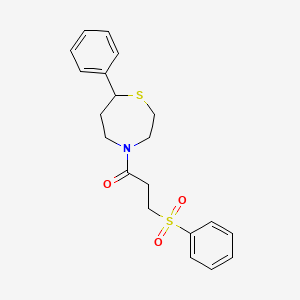
5-Morpholino-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Morpholino-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, also known as MORC-2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MORC-2 is a heterocyclic compound that contains both oxazole and furan rings, making it a highly versatile molecule with unique properties.
Scientific Research Applications
Suzuki–Miyaura Coupling Reactions
The Suzuki–Miyaura (SM) coupling is a powerful carbon–carbon bond-forming reaction. It involves the combination of chemically distinct fragments using a palladium catalyst. In SM coupling, boron reagents play a crucial role. This compound can serve as an organoboron reagent in SM coupling reactions due to its mild reaction conditions and functional group tolerance .
Reductive Amination
When reacting with commercially available amines or hydrazides, this compound can participate in reductive amination processes. The resulting products have applications in various synthetic pathways .
Antimycobacterial Agents
5-Phenyl-furan-2-carboxylic acids, structurally related to our compound, have shown promise as antimycobacterial agents. They interfere with iron homeostasis, making them potential candidates for combating mycobacterial infections .
Mechanism of Action
Target of Action
The target of a drug is typically a protein such as an enzyme or receptor. Identifying the target involves biochemical techniques and often uses the drug itself as a tool .
Mode of Action
This refers to how the drug interacts with its target. It could inhibit an enzyme, activate a receptor, or block a receptor. The mode of action is usually determined through experimental studies .
Biochemical Pathways
Drugs often affect biochemical pathways, either by blocking or enhancing them. Understanding these pathways requires a detailed knowledge of biochemistry and molecular biology .
Pharmacokinetics
This involves the study of how the body absorbs, distributes, metabolizes, and excretes the drug. Techniques in this area include in vivo studies and modeling .
Result of Action
This is the observable effect of the drug, which can be studied at the molecular, cellular, tissue, or organism level .
Action Environment
The environment can greatly influence the action of a drug. Factors such as pH, temperature, and the presence of other molecules can affect a drug’s stability and efficacy .
properties
IUPAC Name |
2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-14-2-4-15(5-3-14)25-13-16-6-7-18(26-16)19-22-17(12-21)20(27-19)23-8-10-24-11-9-23/h2-7H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVHEZLGSOYHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2560800.png)
![(E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile](/img/structure/B2560802.png)

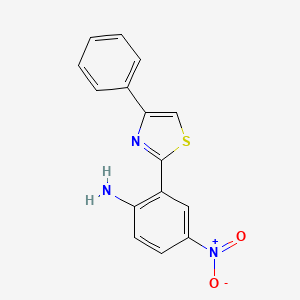
![S-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate](/img/structure/B2560806.png)
![4-[1-[(4-Fluorosulfonyloxyphenyl)methylamino]ethyl]-1-methylpyrazole](/img/structure/B2560807.png)
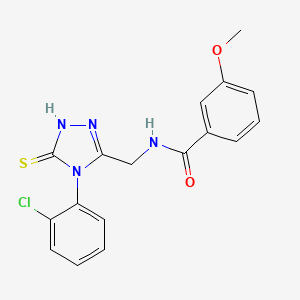
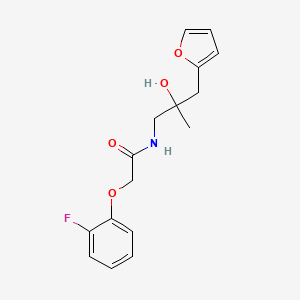
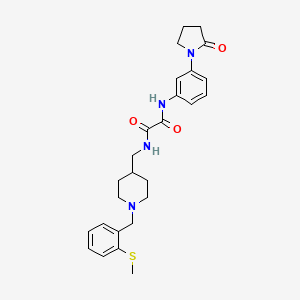
![2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2560813.png)



